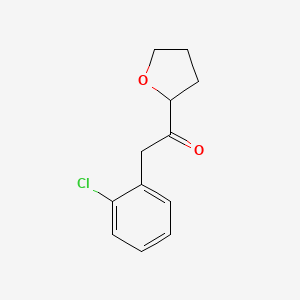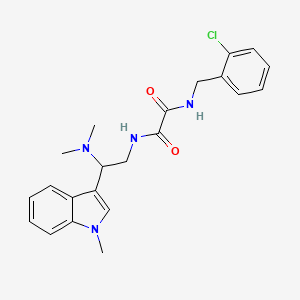
1-Phenethyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C13H17N It is a derivative of tetrahydropyridine, characterized by the presence of a phenethyl group attached to the nitrogen atom
Mécanisme D'action
Target of Action
Related compounds are known to interact with various receptors and enzymes in the central nervous system .
Mode of Action
1-Phenethyl-1,2,3,6-tetrahydropyridine undergoes an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .
Biochemical Pathways
Related compounds are known to affect various biochemical pathways, including those involved in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Result of Action
Related compounds are known to cause various effects, including inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Action Environment
The reaction of this compound with trifluoromethanesulfonic acid suggests that the chemical environment can significantly influence the compound’s reactions .
Analyse Biochimique
Biochemical Properties
1-Phenethyl-1,2,3,6-tetrahydropyridine undergoes intramolecular Friedel–Crafts reaction in trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .
Cellular Effects
It’s structurally similar compound, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is known to cause oxidative stress and destroy dopaminergic neurons in substantia nigra pars compacta, which is widely used to create animal models of Parkinson’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenethyl-1,2,3,6-tetrahydropyridine can be synthesized through the reduction of 1-phenethylpyridinium bromides. The starting materials, 1-phenethylpyridinium bromides, are obtained by quaternization reactions of pyridine and its analogs with phenethyl bromide . The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenethyl group or the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine and phenethyl derivatives.
Applications De Recherche Scientifique
1-Phenethyl-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
1-Phenethyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Similar in structure but differs in the position of the phenyl group.
Uniqueness: this compound is unique due to its specific structural configuration, which allows for diverse chemical transformations and applications in various fields of research and industry.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-5,7-8H,6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOOFSFSYIFVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-methoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B2715495.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2715496.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate](/img/structure/B2715497.png)
![N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2715498.png)

![2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2715504.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B2715505.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715506.png)


![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)


![4-acetyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2715516.png)
